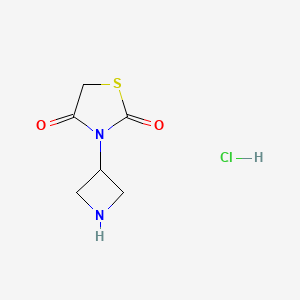

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of azetidine derivatives with thiazolidine-2,4-dione under specific conditions . The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques may be employed to optimize the production process .

化学反応の分析

Types of Reactions

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . The ring strain in azetidines makes them highly reactive, allowing for diverse functionalization .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine ring .

科学的研究の応用

Chemical Properties and Mechanism of Action

The molecular formula of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride is C₆H₉ClN₂O₂S. This compound features a thiazolidine ring structure that contributes to its unique chemical properties. The primary mechanism of action involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) , which plays a crucial role in regulating glucose and lipid metabolism. By activating PPAR-γ, this compound enhances insulin sensitivity and reduces blood glucose levels, making it particularly relevant for metabolic disorders like diabetes.

Medicinal Chemistry

This compound serves as a precursor in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or target specific pathways in disease treatment. The compound has shown promise in treating conditions such as:

- Diabetes : Its role as a PPAR-γ agonist aids in improving insulin sensitivity and glucose metabolism.

- Cancer : Research indicates significant anticancer properties, with derivatives demonstrating the ability to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 .

Antimicrobial Activity

This compound exhibits antimicrobial properties by inhibiting bacterial cell wall synthesis through interaction with cytoplasmic Mur ligases. Studies have shown effectiveness against various bacterial strains and fungi, comparable to standard antimicrobial agents.

Anti-inflammatory and Antioxidant Effects

This compound also demonstrates anti-inflammatory and antioxidant activities. These properties are beneficial in managing chronic inflammatory diseases and oxidative stress-related conditions .

Case Study 1: Anticancer Activity

In vitro studies have assessed the anticancer effects of derivatives of thiazolidine compounds on human cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). These studies revealed lower IC₅₀ values compared to standard treatments like irinotecan, indicating potential for therapeutic use.

Case Study 2: Diabetes Management

Research involving animal models has shown that administration of this compound leads to improved insulin sensitivity and reduced oxidative stress at lower doses. These findings suggest its utility in developing treatments for type 2 diabetes.

Comparative Analysis of Biological Activities

作用機序

The mechanism of action of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

類似化合物との比較

Similar Compounds

Thiazolidine-2,4-dione: A closely related compound with similar biological activities.

Azetidine-2-one: Another azetidine derivative with distinct reactivity and applications.

Isatin-TZD hybrids: Compounds that combine the thiazolidine-2,4-dione moiety with isatin, exhibiting enhanced biological activity.

Uniqueness

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride stands out due to its unique combination of an azetidine ring and a thiazolidine-2,4-dione moiety. This structure imparts distinct reactivity and biological activity, making it a valuable scaffold for drug discovery and development.

生物活性

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, particularly in the fields of oncology and metabolic disorders.

The primary mechanisms through which this compound exerts its biological effects include:

- PPARγ Activation : The compound activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism. This activation enhances insulin sensitivity and promotes the storage of fatty acids in adipocytes, thereby reducing circulating fatty acid levels.

- Inhibition of Mur Ligases : It inhibits cytoplasmic Mur ligases, enzymes critical for bacterial cell wall synthesis. This antimicrobial activity suggests potential applications in treating bacterial infections .

The compound exhibits various biochemical properties that contribute to its biological activity:

- Anticancer Activity : Studies indicate that this compound can inhibit the proliferation of cancer cells. For instance, it has shown efficacy against DU-145 prostate cancer cells by inducing apoptosis and cell cycle arrest .

- Antioxidant Properties : The compound also demonstrates antioxidant activity, which can mitigate oxidative stress-related damage in cells.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Cancer Cell Lines : In vitro assays revealed that the compound significantly reduces the viability of various cancer cell lines, including prostate and breast cancer cells. The IC50 values for these effects are typically in the micromolar range, indicating potent activity .

- Microbial Activity : The compound's ability to inhibit Mur ligases positions it as a potential antimicrobial agent. Preliminary tests have shown effectiveness against both gram-positive and gram-negative bacteria .

Case Studies

A notable study involved the synthesis and evaluation of thiazolidine derivatives similar to this compound. These derivatives exhibited varying degrees of anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some demonstrating IC50 values as low as 0.97 µM, highlighting the potential for targeted cancer therapies .

Summary Table of Biological Activities

特性

IUPAC Name |

3-(azetidin-3-yl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c9-5-3-11-6(10)8(5)4-1-7-2-4;/h4,7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEMWSSELLFNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=O)CSC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。